molecular formula C29H33N3O3 B14961240 2-Amino-6',6',8'-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptane]-3-carbonitrile

2-Amino-6',6',8'-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cycloheptane]-3-carbonitrile

Cat. No.: B14961240
M. Wt: 471.6 g/mol
InChI Key: FXXIEUHNLPMOGU-UHFFFAOYSA-N
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Description

2-Amino-6’,6’,8’-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cycloheptane]-3-carbonitrile: is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6’,6’,8’-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cycloheptane]-3-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be performed to introduce different substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biological pathways and processes.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Amino-6’,6’,8’-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cycloheptane]-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
  • 2-Amino-6-(trimethylammonio)hexanoate

Comparison: Compared to similar compounds, 2-Amino-6’,6’,8’-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cycloheptane]-3-carbonitrile stands out due to its unique structural features, which confer distinct chemical and biological properties. Its multiple fused rings and functional groups provide a versatile platform for various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C29H33N3O3

Molecular Weight

471.6 g/mol

InChI

InChI=1S/C29H33N3O3/c1-17-13-18-24-19(14-17)29(20(15-30)25(31)35-22-10-8-9-21(33)23(22)29)26(34)32(24)28(16-27(18,2)3)11-6-4-5-7-12-28/h13-14H,4-12,16,31H2,1-3H3

InChI Key

FXXIEUHNLPMOGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C4(C(=C(OC5=C4C(=O)CCC5)N)C#N)C(=O)N3C6(CCCCCC6)CC2(C)C

Origin of Product

United States

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